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Compound of Interest

Compound Name:
5-Amino-2-

methylbenzenesulfonamide

Cat. No.: B032415 Get Quote

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-Amino-2-
methylbenzenesulfonamide

Introduction
5-Amino-2-methylbenzenesulfonamide is a significant organic compound primarily

recognized as a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor

used in cancer therapy.[1][2][3] Accurate confirmation of its chemical structure is critical for

ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This

technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural elucidation of 5-Amino-2-methylbenzenesulfonamide,

tailored for researchers, scientists, and drug development professionals.

The guide details the application of standard analytical techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-

ray Crystallography. It includes detailed experimental protocols, data presentation in tabular

format, and logical workflows visualized with Graphviz diagrams to facilitate a clear

understanding of the structure verification process.

Chemical Identity and Physicochemical Properties
The foundational step in structure elucidation is to gather basic chemical and physical data.

This information provides the context for all subsequent spectroscopic analysis.
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IUPAC Name: 5-amino-2-methylbenzenesulfonamide[4]

CAS Number: 6973-09-7[4][5][6]

Molecular Formula: C₇H₁₀N₂O₂S[1][4][6][7]

Synonyms: 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzene

sulfonamide[6][7][8]

The chemical structure of 5-Amino-2-methylbenzenesulfonamide is depicted below.

Caption: Chemical structure of 5-Amino-2-methylbenzenesulfonamide.

A summary of the compound's key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Amino-2-methylbenzenesulfonamide

Property Value Reference(s)

Molecular Weight 186.23 g/mol [4][6][9][10]

Appearance
White to light yellow/orange

crystalline powder
[2][7][11]

Melting Point 163 - 170 °C [1][11][12]

Boiling Point 421.5 ± 55.0 °C (Predicted) [12]

Density ~1.4 g/cm³ (Predicted) [1]

| Solubility | Slightly soluble in DMSO and Methanol |[12] |

General Workflow for Structure Elucidation
The process of confirming a chemical structure follows a logical progression, beginning with

basic property analysis and moving to more sophisticated spectroscopic techniques. The

definitive structure is often confirmed by X-ray crystallography if a suitable crystal can be

obtained.
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Obtain Sample of
5-Amino-2-methylbenzenesulfonamide
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3. Infrared (IR) Spectroscopy
Identify Functional Groups (-NH₂, -SO₂NH₂, Ar)

4. NMR Spectroscopy
(¹H, ¹³C, DEPT, COSY)

Map C-H Framework & Connectivity

Integrate All Spectroscopic Data

5. Single Crystal X-ray Crystallography
(Optional but Definitive)

Determine 3D Structure & Stereochemistry

Definitive Confirmation

Structure Confirmed

Click to download full resolution via product page

Caption: General experimental workflow for structure elucidation.

Experimental Protocols and Data Interpretation
This section provides detailed protocols for the primary analytical methods used to elucidate

and confirm the structure of 5-Amino-2-methylbenzenesulfonamide.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, enabling the determination of the molecular weight and formula.
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Expected Results:

Molecular Ion (M⁺): A prominent peak at m/z ≈ 186.0463, corresponding to the exact mass of

the molecule [C₇H₁₀N₂O₂S]⁺.[4]

Fragmentation: Common fragmentation patterns would involve the loss of SO₂NH₂

(sulfonamide group), NH₂ (amine group), or CH₃ (methyl group), leading to characteristic

daughter ions.

Experimental Protocol (Electron Ionization - MS):

Sample Preparation: Dissolve approximately 0.1-1.0 mg of the compound in a suitable

volatile solvent (e.g., methanol or acetonitrile).

Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Inlet System: Direct insertion probe or GC inlet.

Mass Analyzer: Scan from m/z 40 to 400.

Data Analysis: Identify the molecular ion peak. Use high-resolution data to calculate the

elemental composition and compare it with the theoretical formula (C₇H₁₀N₂O₂S). Analyze

major fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Expected Absorption Bands:

N-H Stretch (Amine): Two distinct bands in the range of 3300-3500 cm⁻¹ corresponding to

the symmetric and asymmetric stretching of the primary amine (-NH₂).

N-H Stretch (Sulfonamide): Two bands around 3250-3350 cm⁻¹ for the primary sulfonamide

(-SO₂NH₂).
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

S=O Stretch (Sulfonamide): Two strong, characteristic bands at approximately 1350-1310

cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Aromatic Substitution Pattern: Bending vibrations in the 900-690 cm⁻¹ region can suggest

the 1,2,4-trisubstitution pattern on the benzene ring.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal

(e.g., diamond or germanium).

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR

accessory.

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

Background Scan: Perform a background scan with a clean, empty ATR crystal before

running the sample.

Data Analysis: Identify the key absorption bands and assign them to the corresponding

functional groups to confirm their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of a molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

~7.2 ppm (doublet, 1H): Aromatic proton ortho to the methyl group.
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~6.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the amine group and meta to

the methyl group.

~6.7 ppm (singlet/doublet, 1H): Aromatic proton ortho to both the amine and sulfonamide

groups.

~7.0 ppm (broad singlet, 2H): Protons of the sulfonamide group (-SO₂NH₂).

~5.5 ppm (broad singlet, 2H): Protons of the amine group (-NH₂).

~2.1 ppm (singlet, 3H): Protons of the methyl group (-CH₃).

Expected ¹³C NMR Signals (in DMSO-d₆):

Seven distinct carbon signals are expected.

~148 ppm: Aromatic C attached to the NH₂ group.

~140 ppm: Aromatic C attached to the SO₂NH₂ group.

~130-135 ppm: Substituted aromatic C attached to the CH₃ group.

~110-125 ppm: Three aromatic C-H carbons.

~20 ppm: Methyl group carbon (-CH₃).

Experimental Protocol (¹H and ¹³C NMR):

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrument: NMR spectrometer operating at a field strength of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Set spectral width to cover 0-12 ppm.
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set spectral width to cover 0-200 ppm.

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts

and coupling patterns (splitting) to establish the connectivity of protons. Correlate ¹H and ¹³C

data (using 2D NMR like HSQC/HMBC if necessary) to build the complete molecular

structure.

X-ray Crystallography
For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. It

provides the precise 3D arrangement of atoms in the solid state.

Experimental Protocol (Single-Crystal X-ray Diffraction):

Crystal Growth: Grow a single crystal of high quality suitable for diffraction. A reported

method involves slow evaporation from an ethanol solution.[13]

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Collect

diffraction data by rotating the crystal in a beam of monochromatic X-rays.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the phase problem to generate an initial electron density map and build a

molecular model. Refine the atomic positions and thermal parameters until the model

converges and accurately represents the experimental data.

Data Analysis: The final refined structure confirms the connectivity, bond lengths, bond

angles, and intermolecular interactions, such as the N-H···O hydrogen bonds reported for

this compound.[13][14]

Synthesis Pathway
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Understanding the synthesis route can provide additional confidence in the proposed structure.

A common method for preparing 5-Amino-2-methylbenzenesulfonamide starts from p-

nitrotoluene.[3]

p-Nitrotoluene

Chlorosulfonic Acid
(ClSO₃H)

2-Methyl-5-nitrobenzenesulfonyl
chloride

Ammonia Water
(NH₄OH)

2-Methyl-5-nitrobenzenesulfonamide

Reduction
(e.g., H₂, Pd/C)

5-Amino-2-methylbenzenesulfonamide

Sulfonation

Amidation

Nitro Group Reduction

Click to download full resolution via product page

Caption: Common synthesis pathway for 5-Amino-2-methylbenzenesulfonamide.

Conclusion
The structural elucidation of 5-Amino-2-methylbenzenesulfonamide is achieved through a

systematic combination of analytical techniques. Mass spectrometry confirms the molecular

weight and formula, while IR spectroscopy verifies the presence of key functional groups. NMR

spectroscopy provides the definitive map of the proton and carbon skeleton, confirming the

specific isomer. Finally, X-ray crystallography offers absolute proof of the three-dimensional

structure. By integrating the data from these orthogonal methods, researchers can
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unequivocally confirm the identity and purity of this critical pharmaceutical intermediate,

ensuring the quality and consistency required for drug development and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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